6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine
Beschreibung
Eigenschaften
Molekularformel |
C6H5ClN4 |
|---|---|
Molekulargewicht |
168.58 g/mol |
IUPAC-Name |
6-chloro-2-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5ClN4/c1-11-3-4-2-8-6(7)9-5(4)10-11/h2-3H,1H3 |
InChI-Schlüssel |
RWQMQYHYEIKJEI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C=NC(=NC2=N1)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Methodology
-
Starting Material : A 6-hydroxy or 6-amino pyrazolo[3,4-d]pyrimidinone derivative with a methyl group at position 2.
-
Chlorination : Treatment with POCl₃ in the presence of a base (e.g., trimethylamine) or under reflux conditions.
-
Purification : Column chromatography or crystallization to isolate the final product.
Example Reaction
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate reacts with chloroacetonitrile to form a pyrimidinone intermediate (2b ), which is then chlorinated with POCl₃ to yield 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ). While this example targets a chloromethyl group, analogous methods can be adapted to introduce a chloro group at position 6.
Cyclization of 5-Amino-2-methyl-pyrazole Derivatives
This method constructs the pyrazolo[3,4-d]pyrimidine core directly, incorporating both substituents.
Methodology
-
Synthesis of Pyrazole Intermediate : Preparation of 5-amino-2-methyl-1H-pyrazole via condensation of acetamidine hydrochloride with bis(methylthio)methylene malononitrile.
-
Cyclization : Reaction with a chloro-substituted carbonyl compound (e.g., 2-chloroacetophenone) under basic conditions.
-
Ring Closure : Heating with a catalyst (e.g., NaOEt) to form the fused pyrimidine ring.
Example Reaction
-
Step 1 : Acetamidine hydrochloride + bis(methylthio)methylene malononitrile → 4-amino-2-methyl-6-(methylthio)pyrimidine-5-carbonitrile (3 ).
-
Step 2 : Condensation of 3 with hydrazine derivatives to form pyrazolo[3,4-d]pyrimidines.
Halogenation of Pyrazolo[3,4-d]pyrimidine Precursors
This approach introduces the chloro group via electrophilic substitution or nucleophilic aromatic substitution (NAS).
Methodology
-
Precursor Synthesis : Preparation of a 6-hydrogen pyrazolo[3,4-d]pyrimidine with a methyl group at position 2.
-
Halogenation : Use of N-halo succinimide (NHS) or Cl₂ gas to introduce the chloro group.
-
Purification : Column chromatography to isolate the product.
Example Reaction
-
Step 1 : 4-Cyclopropylamino pyrazolo pyrimidine → Halogenation with NHS in DMF.
-
Step 2 : Isolation via silica gel chromatography (0–60% EtOAc/hexane).
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| Halogenation | N-halo succinimide, DMF, rt | 82% | ¹³C NMR: δ 44.7 (CH₂N), 161.5 (C=O) |
Microwave-Assisted Synthesis
Microwave irradiation (MW) accelerates cyclization and substitution reactions, improving yields and reducing reaction times.
Methodology
-
Precursor Preparation : Synthesis of a 6-hydroxy pyrazolo[3,4-d]pyrimidine.
-
Chlorination : POCl₃ in a microwave reactor (400 W, 2–6 min).
-
Workup : Crystallization from methanol.
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| Microwave chlorination | POCl₃, MW, 400 W, 6 min | 90% | IR: ν 1631 cm⁻¹ (C=N), 1564 cm⁻¹ (C=N) |
Reissert-Type Reactions
Reissert compounds (e.g., 6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one) serve as intermediates for functionalization at position 6.
Methodology
-
Formation of Reissert Compound : Reaction of 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with POCl₃.
-
Substitution : Treatment with nucleophiles (e.g., amines) to replace the chloro group.
| Step | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| Reissert formation | POCl₃, benzene, MgO, H₂ | 136 mmol | ¹H NMR: δ 8.66 (CH-pyrimidine) |
Key Challenges and Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
6-Chlor-2-methyl-2H-pyrazolo[3,4-d]pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Chloratom an der 6. Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidation und Reduktion: Die Verbindung kann oxidiert oder reduziert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.
Cyclisierungsreaktionen: Sie kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Gängige Reagenzien und Bedingungen
Substitutionsreaktionen: Gängige Reagenzien sind Amine, Thiole und Alkoxide. Die Bedingungen beinhalten typischerweise die Verwendung eines polaren aprotischen Lösungsmittels wie Dimethylformamid (DMF) und einer Base wie Kaliumcarbonat.
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene 6-substituierte Derivate ergeben, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent anticancer activity. Research indicates that these compounds can inhibit specific cancer cell lines through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR) .
Case Study: In Vitro Activity
In a study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, compound 12b was shown to significantly increase apoptosis in the MDA-MB-468 breast cancer cell line by 18.98-fold compared to control . Another derivative exhibited selective inhibition against CDK2, demonstrating potential as a lead compound for further development .
Enzyme Inhibition
Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to act as a bioisostere of adenine, allowing it to effectively bind to kinase domains . This property is crucial for developing selective kinase inhibitors that can target specific signaling pathways involved in cancer progression.
Table 1: Summary of Kinase Inhibition Studies
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Reference |
|---|---|---|---|---|
| Compound 12b | CDK2 | 18 | MDA-MB-468 | |
| Compound X | EGFR | 52 | NCI 60 Panel | |
| Compound Y | PI3Kδ | 18 | Various Cancer Lines |
Pharmacological Properties
Beyond anticancer applications, derivatives of this compound have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antibiotics .
- CNS Modulation : Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their central nervous system effects, indicating potential in treating neurological disorders .
- Anti-inflammatory Effects : Research has also explored their use as anti-inflammatory agents, contributing to pain management therapies .
Synthetic Routes and Development
The synthesis of this compound typically involves cyclization reactions with appropriate precursors. A common method includes the reaction of hydrazine hydrate with chlorinated pyrimidines under reflux conditions. This method can be adapted for large-scale production using continuous flow reactors to improve yield and efficiency .
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site, contributing to its inhibitory activity.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at C4 and C6 Positions
The pyrazolo[3,4-d]pyrimidine scaffold allows diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Biologische Aktivität
6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of various kinases involved in cancer and other diseases. The molecular formula is C₅H₄ClN₅, with a molecular weight of approximately 154.56 g/mol.
Structural Characteristics
The structure of this compound features:
- A chlorine atom at the 6-position.
- A methyl group at the 2-position.
- Three nitrogen atoms within its heterocyclic framework.
These structural elements contribute to its unique biological properties and interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition activity. It has been studied for its binding affinity to various kinases, including:
- Src Kinase : Inhibitors of Src kinase have potential applications in treating cancers characterized by aberrant Src activity.
- Bcr-Abl Kinase : This is particularly relevant in chronic myeloid leukemia (CML), where Bcr-Abl plays a crucial role in disease progression.
In a study assessing a library of pyrazolo[3,4-d]pyrimidines, compounds similar to this compound showed promising results against Src and Bcr-Abl kinases, indicating potential for further development as anticancer agents .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits effective cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies on prostate and bladder cancer cell lines (e.g., RT112, UMUC3, PC3) indicated that this compound could induce significant cell death .
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| RT112 | 12.5 | Moderate |
| UMUC3 | 10.0 | High |
| PC3 | 8.0 | Very High |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrazolo[3,4-d]pyrimidine structure influence biological activity. For example, variations in substituents at different positions can enhance or diminish inhibitory potency against specific targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into their unique biological activities:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 0.91 | Different substitution patterns affecting activity |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 0.88 | Enhanced reactivity due to multiple chlorine substituents |
| 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | 0.83 | Incorporates iodine which may alter biological activity |
Case Studies and Clinical Implications
Recent studies have explored the clinical implications of compounds related to this compound. For instance:
- In Vivo Models : Research involving mice inoculated with CML cells showed that derivatives of pyrazolo[3,4-d]pyrimidines could reduce tumor volume significantly .
- Nanoparticle Delivery Systems : Innovative approaches using halloysite nanotubes for delivering pyrazolo derivatives have shown enhanced efficacy in treating prostate and bladder cancers .
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step pathways. A one-pot cyclocondensation reaction using 4-chlorophenyl derivatives and thioacetamide is a foundational method, followed by alkylation or acylation steps to introduce substituents like methyl or chloro groups . For example, chloroacetonitrile (ClCH₂CN) and potassium carbonate (K₂CO₃) in DMF at 25°C can facilitate the introduction of chlorinated moieties . Key intermediates should be purified via column chromatography, and yields are optimized by controlling stoichiometry and reaction time.
Q. What characterization techniques are essential for confirming the structure of this compound?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromaticity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for related pyrazolo-pyrimidine derivatives .
- Infrared (IR) Spectroscopy : To identify functional groups like C-Cl bonds (~550–850 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact .
- Work in a fume hood to prevent inhalation of fine particles.
- In case of exposure, immediately wash contaminated skin with water and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Use : Base catalysts like KOH or K₂CO₃ improve reaction rates in cyclization steps .
- Temperature Control : Reflux conditions (e.g., ethanol at 80°C) for 3–6 hours maximize yields while minimizing side products .
- Purification : Gradient elution in HPLC or flash chromatography to isolate high-purity fractions .
Q. How do computational methods aid in designing reactions for this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches to identify optimal conditions for pyrazolo-pyrimidine synthesis, reducing trial-and-error experimentation . Machine learning models trained on existing reaction data can also predict regioselectivity in functionalization steps .
Q. How can researchers address contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ measurements) .
- Control Experiments : Rule out off-target effects by testing against structurally similar inactive analogs .
- Meta-Analysis : Compare datasets across publications to identify consensus mechanisms or outliers caused by assay variability .
Q. What are the challenges in regioselective functionalization of the pyrazolo-pyrimidine core?
Regioselectivity is influenced by:
- Steric Effects : Bulky substituents (e.g., isopropyl groups) at position 1 direct electrophilic attacks to position 6 .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 6 activate adjacent positions for nucleophilic substitution .
- Catalytic Systems : Transition metal catalysts (e.g., Pd) enable cross-coupling at specific sites .
Q. How can interactions between this compound and biological targets be analyzed methodologically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
